2-Methyl-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one
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Overview
Description
2-Methyl-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one is a complex organic compound featuring multiple heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one typically involves multistep reactions. Key steps include the formation of the imidazo[1,2-b]pyridazin-6-yl moiety, followed by its functionalization and coupling with piperidine and dihydropyridazinone units. Common synthetic methodologies include multicomponent reactions, condensation reactions, and intramolecular cyclizations .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
2-Methyl-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-Methyl-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to modulate these targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar heterocyclic structure and is used in medicinal chemistry.
Imidazo[1,2-a]pyridine: Known for its applications in drug discovery and development.
Imidazo[1,2-a]pyrazine: Utilized in the synthesis of luminescent materials.
Uniqueness
2-Methyl-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H22N6O3 |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-methyl-6-[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidine-1-carbonyl]pyridazin-3-one |
InChI |
InChI=1S/C19H22N6O3/c1-13-11-25-16(20-13)4-5-17(22-25)28-12-14-7-9-24(10-8-14)19(27)15-3-6-18(26)23(2)21-15/h3-6,11,14H,7-10,12H2,1-2H3 |
InChI Key |
WPEGFNUQANKIRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=NN(C(=O)C=C4)C |
Origin of Product |
United States |
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